Cas no 1780260-20-9 (Galloflavin Potassium salt)

Galloflavin Potassium salt 化学的及び物理的性質
名前と識別子
-
- Galloflavin Potassium salt
- HY-110119
- 3,8,9,10-Tetrahydroxy-pyrano[3,2-c][2]benzopyran-2,6-dione potassium salt
- potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate
- 1780260-20-9
- Potassium 8,9,10-trihydroxy-2,6-dioxo-2,6-dihydropyrano[3,2-c]isochromen-3-olate
- GalloflavinPotassiumsalt
- Galloflavin (potassium)
- Galloflavin Potassium
- GLXC-20073
- AKOS024458351
- CS-0032971
-
- インチ: 1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,13-16H;/q;+1/p-1
- InChIKey: XSPGPNGPTLAWMC-UHFFFAOYSA-M
- SMILES: C1(=O)OC2C=C([O-])C(=O)OC=2C2C1=CC(O)=C(C=2O)O.[K+]
計算された属性
- 精确分子量: 315.96214860g/mol
- 同位素质量: 315.96214860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 0
- 複雑さ: 734
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 136Ų
Galloflavin Potassium salt Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Galloflavin Potassium salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX36254-2.5mg |
GalloflavinPotassiumsalt |
1780260-20-9 | 2.5mg |
$851.00 | 2024-01-03 | ||
TRC | G190555-2.5mg |
Galloflavin Potassium salt |
1780260-20-9 | 2.5mg |
$ 260.00 | 2022-06-04 | ||
TRC | G190555-1mg |
Galloflavin Potassium salt |
1780260-20-9 | 1mg |
$ 115.00 | 2022-06-04 | ||
A2B Chem LLC | AX36254-5mg |
GalloflavinPotassiumsalt |
1780260-20-9 | ≥95%(HPLC) | 5mg |
$977.00 | 2024-04-20 | |
A2B Chem LLC | AX36254-1mg |
GalloflavinPotassiumsalt |
1780260-20-9 | ≥95%(HPLC) | 1mg |
$318.00 | 2024-04-20 | |
A2B Chem LLC | AX36254-10mg |
GalloflavinPotassiumsalt |
1780260-20-9 | ≥95%(HPLC) | 10mg |
$1234.00 | 2024-04-20 |
Galloflavin Potassium salt 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
Galloflavin Potassium saltに関する追加情報
Comprehensive Overview of Galloflavin Potassium Salt (CAS No. 1780260-20-9): Mechanism, Applications, and Research Insights
Galloflavin Potassium salt (CAS 1780260-20-9) is a bioactive compound garnering significant attention in biochemical and pharmaceutical research due to its unique inhibitory properties. As a derivative of gallic acid, this potassium salt form enhances solubility and bioavailability, making it a valuable tool for lactate dehydrogenase (LDH) inhibition studies. Researchers increasingly explore its potential in cancer metabolism, neurodegenerative diseases, and metabolic reprogramming, aligning with current trends in precision medicine and targeted therapy.
The compound’s mechanism centers on competitive inhibition of LDH-A, a key enzyme in anaerobic glycolysis. This action disrupts the Warburg effect—a hallmark of cancer cell metabolism—making Galloflavin Potassium salt a candidate for anti-tumor strategies. Recent studies highlight its synergy with immunotherapy and chemo-sensitization, addressing common search queries like "LDH inhibitors in oncology" or "how to target cancer metabolism". Its role in reducing lactate production also intersects with interests in anti-aging and exercise physiology.
Beyond oncology, 1780260-20-9 shows promise in neuroprotection. By modulating oxidative stress and mitochondrial dysfunction, it may mitigate pathologies in Alzheimer’s and Parkinson’s diseases. Such applications resonate with trending searches on "neurodegenerative disease treatments" and "natural LDH inhibitors". The compound’s potassium moiety further supports neuronal excitability, adding a layer of therapeutic nuance.
From a technical perspective, Galloflavin Potassium salt exhibits high purity (>98%) and stability under standard storage conditions. Its water solubility facilitates in vitro assays, a feature frequently queried in "bioactive compound solubility issues". Researchers emphasize its low cytotoxicity in non-target cells, a critical factor for drug development pipelines. These attributes align with industry demands for translational research tools.
The growing popularity of metabolomics and systems biology has spurred demand for specialized inhibitors like Galloflavin Potassium salt. Online forums often discuss its comparison to other LDH inhibitors (e.g., FX11 or oxamate), underscoring the need for clear differentiation. Its selectivity and reversible binding kinetics make it preferable for mechanistic studies, as noted in publications indexed by PubMed and Google Scholar.
In summary, CAS 1780260-20-9 represents a multifaceted research reagent with expanding applications. Its relevance to cancer metabolism, neurology, and drug discovery ensures sustained interest, while its physicochemical properties address practical experimental challenges. As the scientific community prioritizes metabolic targets, Galloflavin Potassium salt is poised to remain a cornerstone compound in cutting-edge investigations.
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